molecular formula C15H12Cl2N4O B12616360 6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-93-4

6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12616360
CAS No.: 917759-93-4
M. Wt: 335.2 g/mol
InChI Key: UWAZERUXEVLHIH-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 3,5-dichlorophenyl group and an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,5-dichloroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to their death . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its binding affinity to certain enzymes, making it a promising candidate for drug development .

Properties

CAS No.

917759-93-4

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

6-(3,5-dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H12Cl2N4O/c1-2-22-14-13-12(20-15(18)21-14)4-3-11(19-13)8-5-9(16)7-10(17)6-8/h3-7H,2H2,1H3,(H2,18,20,21)

InChI Key

UWAZERUXEVLHIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC(=C3)Cl)Cl)N

Origin of Product

United States

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